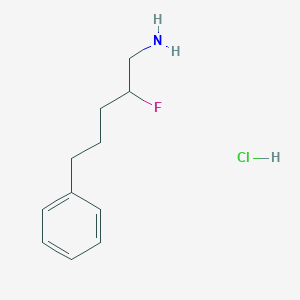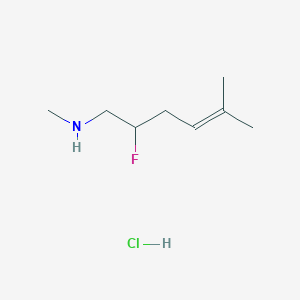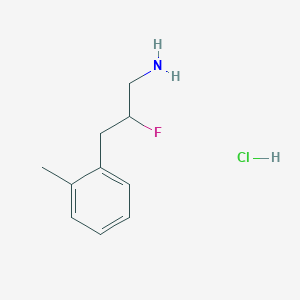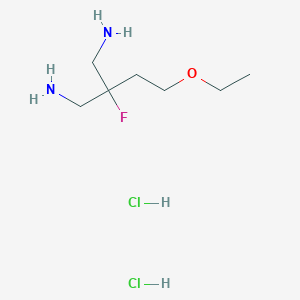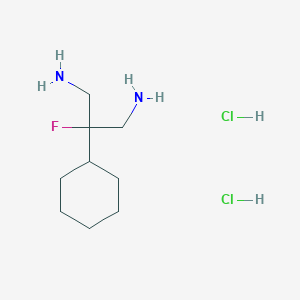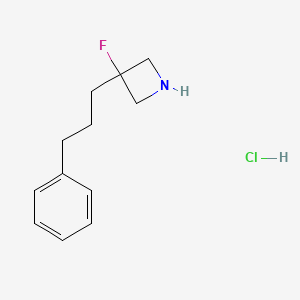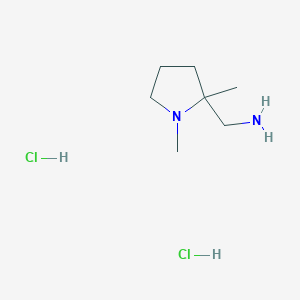![molecular formula C10H17N3 B1484974 3-[1-(cyclopropylméthyl)-1H-pyrazol-4-yl]propan-1-amine CAS No. 2097965-85-8](/img/structure/B1484974.png)
3-[1-(cyclopropylméthyl)-1H-pyrazol-4-yl]propan-1-amine
Vue d'ensemble
Description
3-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]propan-1-amine is a useful research compound. Its molecular formula is C10H17N3 and its molecular weight is 179.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]propan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]propan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chimie médicinale
En chimie médicinale, ce composé pourrait être exploré pour son potentiel en tant que bloc de construction dans la synthèse de produits pharmaceutiques. Sa structure suggère qu’il pourrait être utile pour créer des ligands qui pourraient interagir avec diverses cibles biologiques, telles que les enzymes ou les récepteurs impliqués dans les voies de la maladie. Le groupe cyclopropylméthyle, en particulier, pourrait conférer des effets stériques importants qui peuvent améliorer l’affinité ou la spécificité de liaison .
Agriculture
Dans le domaine de l’agriculture, des composés comme le 3-[1-(cyclopropylméthyl)-1H-pyrazol-4-yl]propan-1-amine pourraient être étudiés pour leur rôle de précurseurs dans la synthèse d’agrochimiques. Ils pourraient être utilisés pour développer de nouveaux pesticides ou herbicides, offrant des alternatives potentiellement plus sûres ou plus efficaces aux produits chimiques existants .
Science des matériaux
Les spécialistes des matériaux pourraient s’intéresser à ce composé pour le développement de nouveaux polymères ou revêtements. Son groupe amine pourrait faciliter la liaison avec d’autres molécules ou surfaces, conduisant à des matériaux ayant des propriétés améliorées, telles qu’une durabilité accrue ou une résistance chimique .
Science de l’environnement
Les scientifiques de l’environnement pourraient étudier les produits de dégradation du composé et leur impact environnemental. Comprendre comment il se décompose dans diverses conditions peut éclairer son utilisation et son élimination en toute sécurité, en garantissant qu’il ne contribue pas à la pollution ou aux dommages écologiques .
Biochimie
En biochimie, les chercheurs pourraient examiner comment ce composé interagit avec les macromolécules biologiques. Il pourrait servir de sonde pour étudier les mécanismes enzymatiques ou comme marqueur fluorescent à des fins d’imagerie, compte tenu de la bonne fonctionnalisation .
Pharmacologie
Pharmacologiquement, le composé pourrait être évalué pour sa pharmacocinétique et sa pharmacodynamie. Il pourrait être un candidat pour le développement de médicaments, où son profil d’absorption, de distribution, de métabolisme et d’excrétion (ADME) serait crucial pour son succès en tant qu’agent thérapeutique .
Propriétés
IUPAC Name |
3-[1-(cyclopropylmethyl)pyrazol-4-yl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c11-5-1-2-10-6-12-13(8-10)7-9-3-4-9/h6,8-9H,1-5,7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCUDUXOCBAGKBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C=N2)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(3-Chlorophenyl)methyl]-3-fluoroazetidine hydrochloride](/img/structure/B1484893.png)
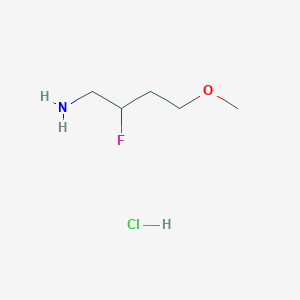
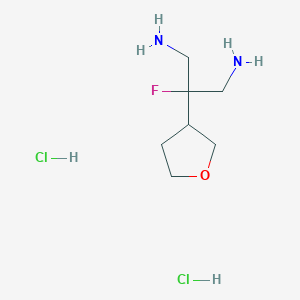
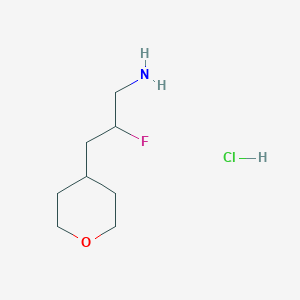
![3-Fluoro-3-[(oxolan-2-yl)methyl]azetidine hydrochloride](/img/structure/B1484897.png)
